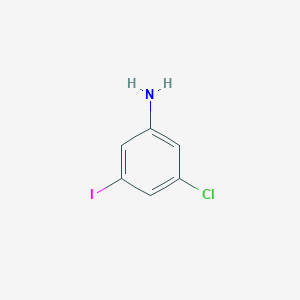
3-Chloro-5-iodoaniline
Katalognummer B1590847
Molekulargewicht: 253.47 g/mol
InChI-Schlüssel: MFRQKPOHPGXPSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04429156
Procedure details


55.5 parts of 4-bromo-3-chloro-5-iodoaniline, 250 parts of phenol, 8 parts of hydroiodic acid (57% strength) and 15 parts of ruthenium-on-charcoal catalyst (5% strength) are reacted with hydrogen under a pressure of 23 to 47 bars and at 145° C., during the course of 2 hours, whilst stirring. After the usual working up, 38 parts of 3-chloro-5-iodo-aniline are obtained. Yield: 90% of theory.
Name
4-bromo-3-chloro-5-iodoaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
ruthenium-on-charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Yield
90%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:8]([I:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:10].C1(O)C=CC=CC=1.I.[H][H]>>[Cl:10][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([I:9])[CH:2]=1)[NH2:6]
|
Inputs


Step One
|
Name
|
4-bromo-3-chloro-5-iodoaniline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(N)C=C1I)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
[Compound]
|
Name
|
ruthenium-on-charcoal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(N)C=C(C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
